molecular formula C9H14N2O2 B13321717 Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate

Cat. No.: B13321717
M. Wt: 182.22 g/mol
InChI Key: PXNJIPDUXSNMOT-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate ( 1869902-34-0) is a chemical compound with the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol . This imidazole-derived ester is characterized by a 1,2-dimethylimidazole core linked to a methyl propanoate group, a feature that makes it a valuable synthon and building block in medicinal and organic chemistry . The methyl ester moiety is a functional group of significant interest, as it may act as a prodrug, enabling hydrolysis to its corresponding carboxylic acid in vivo. This characteristic is a common feature in the design of various therapeutics, including certain angiotensin II receptor blockers (ARBs) . As such, this compound serves as a key intermediate for the synthesis of more complex molecules with potential pharmacological activities. Imidazole-containing compounds, in general, are known for their diverse biological activities and have become important structures in developing new drugs . They are found in compounds with a broad spectrum of therapeutic applications, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents . The presence of the imidazole ring allows for coordination with metal ions and interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and other biological pathways . Applications & Research Value: This compound is primarily used in scientific research as a chemical building block. Researchers utilize it to explore new synthetic routes, develop novel chemical entities, and investigate structure-activity relationships. Its structural features make it a candidate for developing enzyme inhibitors or modulators, and its potential antimicrobial and anticancer activities are subjects of scientific interest . Handling & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(2,3-dimethylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-10-7(2)11(8)3/h5-6H,1-4H3

InChI Key

PXNJIPDUXSNMOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the imidazole ring with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using metal hydrides or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate with structurally related imidazole derivatives, focusing on substituents, physicochemical properties, and pharmacological implications.

Compound Substituents Molecular Weight Key Features References
This compound (Target Compound) 1,2-Dimethylimidazole; methyl propanoate ~209.24* High lipophilicity (due to dimethyl groups); potential steric hindrance. -
(5-Methyl-2-oxo-1,3-dioxol)methyl-5-chloro-...imidazole-4-propanoate (25b) Chloro, 5-methyl-2-oxo-1,3-dioxolane, methyl propanoate 798.72 (M+H+) Increased electrophilicity (Cl); enhanced metabolic stability (dioxolane).
Methyl 2-hydroxymethyl-1-...imidazole-5-propanoate (32) Hydroxymethyl, tetrazolyl biphenyl, methyl propanoate 419.56 (M+H+) Improved solubility (hydroxymethyl); tetrazole enhances bioisosteric activity.
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoate (10) Tetrazolyl biphenyl, methyl propanoate 313.34 (M+H+) Tetrazole mimics carboxylate; likely higher bioavailability.
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride Amino, imidazole, methyl propanoate (as HCl salt) 205.64 Protonated amino group enhances solubility; potential H-bond donor.

*Calculated based on molecular formula C₉H₁₃N₂O₂.

Key Comparisons:

Substituent Effects on Lipophilicity: The target compound's 1,2-dimethyl group increases lipophilicity compared to hydrophilic substituents like hydroxymethyl (32, ) or amino (9, ). This may enhance membrane permeability but reduce aqueous solubility. Chloro (25b, ) and tetrazolyl (10, ) groups introduce electronegativity, affecting binding to charged/polar receptor sites.

Bioisosteric and Pharmacological Implications :

  • Tetrazole-containing analogs (10, ) are bioisosteres of carboxylic acids, mimicking their ionic interactions while improving metabolic stability. The target compound lacks this feature, relying on ester hydrolysis for activation.
  • The hydroxymethyl group in 32 () may participate in hydrogen bonding, a property absent in the dimethyl-substituted target.

Synthetic Accessibility: Yields for similar compounds range from 72% (chloro derivative 25b, ) to 91% (tetrazole derivative 10, ).

Spectroscopic Characterization :

  • NMR data for analogs (e.g., δ 7.95 ppm for aromatic protons in 25b ; δ 5.75 ppm for benzylic protons in 10 ) suggest distinct electronic environments influenced by substituents. The target compound’s dimethyl group would likely show upfield-shifted methyl signals (δ ~2.1–2.5 ppm).

Biological Activity

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a compound belonging to the imidazole derivative class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of approximately 182.22 g/mol. The compound features a propanoate moiety attached to a dimethyl-substituted imidazole ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Interaction : The imidazole ring can form hydrogen bonds and π–π stacking interactions with various enzymes and receptors, influencing their activity.
  • Coordination Chemistry : The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially enhancing catalytic properties or biological activities.
  • Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer effects, likely through modulation of cellular pathways and enzyme activities.

Biological Activity Overview

The compound has shown promise in several biological assays:

Activity Description Reference
AntiviralExhibits significant antiviral activity against SARS-CoV-2 protease enzymes.
AntimicrobialDemonstrates antimicrobial properties against various bacterial strains.
AnticancerPotential anticancer effects through apoptosis induction in cancer cell lines.

Antiviral Activity

A study assessed the antiviral efficacy of this compound against SARS-CoV-2. The compound was identified as a potent inhibitor of the papain-like protease (PLpro), which plays a crucial role in viral replication. The effective concentration (EC50) was found to be approximately 1.1 μM, comparable to remdesivir (0.74 μM), indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit broad-spectrum antimicrobial activity. This compound has been tested against various pathogens, showing inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Effects

In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further investigations are required to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other imidazole derivatives. Below is a comparison highlighting its distinct features:

Compound Name Structure Unique Features
Methyl 2-(1-methyl-1H-imidazol-4-yl)acetateStructureContains a methyl group at position 1 instead of dimethyl
Methyl 2-(1H-imidazol-5-yl)propanoateStructureLacks additional methyl groups on the imidazole ring
Methyl 2-amino-3-(2,4-dimethyl-1H-imidazol-1-yl)propanoateStructureContains amino substitution along with dimethyl groups

The specific arrangement of substituents on the imidazole ring contributes significantly to the biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate, and how can purity be ensured post-synthesis?

  • Methodology :

  • TDAE-mediated synthesis : React 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with carbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) to form propanoate intermediates. Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) .
  • Cyclization : Use ethyl 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido propanoate with substituted acetic acids under reflux conditions. Purify via recrystallization (ethanol) or column chromatography .
  • Purity validation : Confirm by single-spot TLC and NMR integration (e.g., δ 2.15 ppm for methyl groups in imidazole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • 1H/13C-NMR : Identify methyl ester (δ ~3.6–3.7 ppm), imidazole protons (δ 7.1–7.6 ppm), and propanoate backbone (δ 2.5–3.0 ppm). Use CDCl3 or DMSO-d6 as solvents .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 389.13 for imidazole-propanoate derivatives) and fragmentation patterns .
  • IR spectroscopy : Detect ester carbonyl stretches (~1700–1750 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in methyl-substituted imidazole derivatives?

  • Methodology :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 273 K. Refine structures via SHELXL, focusing on anisotropic displacement parameters for methyl groups and imidazole rings .
  • Validation : Check R-factor convergence (<0.05) and verify hydrogen bonding networks (e.g., C–H···O interactions in ester moieties) .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare NMR (e.g., coupling constants for stereochemistry) with crystallographic data. For example, resolve ambiguous NOEs using distance constraints from X-ray structures .
  • Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. What strategies improve reaction yields in imidazole-propanoate syntheses?

  • Methodology :

  • Catalyst optimization : Use Na₂S₂O₅ in DMF to enhance cyclization efficiency (e.g., 82% yield for methyl benzoate derivatives) .
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of amine to carbonyl reactant to minimize side products .
  • Temperature modulation : Reflux in methanol for imine formation, followed by room-temperature hydrolysis to stabilize intermediates .

Q. How can pharmacological assays evaluate the bioactivity of imidazole-propanoate derivatives?

  • Methodology :

  • Radioligand binding assays : Screen for receptor affinity using tritiated ligands (e.g., angiotensin II receptors). Calculate IC50 values via competitive displacement curves .
  • In vitro testing : Assess anticoagulant activity via thrombin time assays, correlating structural modifications (e.g., fluorophenyl substituents) with potency .

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